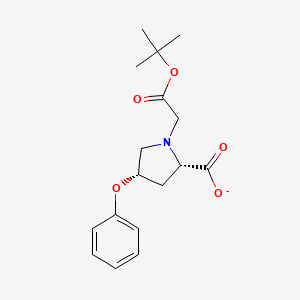
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is a chiral compound widely used in organic synthesis and pharmaceutical research. It is characterized by its pyrrolidine ring, which is substituted with a phenoxy group and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stereochemistry, which plays a crucial role in its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a γ-amino acid derivative.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the pyrrolidine ring.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, efficiency, and cost-effectiveness. Flow microreactor systems are often employed to enhance reaction efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials
作用机制
The mechanism of action of Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
相似化合物的比较
Similar Compounds
Methyl(2S,4R)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate: This compound differs in its stereochemistry, which can significantly impact its reactivity and biological activity.
Methyl(2S,4S)-N-boc-4-methoxy-2-pyrrolidinecarboxylate: The methoxy group replaces the phenoxy group, leading to different chemical properties and applications.
Methyl(2S,4S)-N-boc-4-hydroxy-2-pyrrolidinecarboxylate: The hydroxy group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity .
Uniqueness
Methyl(2S,4S)-N-boc-4-phenoxy-2-pyrrolidinecarboxylate is unique due to its specific stereochemistry and the presence of the phenoxy group, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
属性
分子式 |
C17H22NO5- |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
(2S,4S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-phenoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(19)11-18-10-13(9-14(18)16(20)21)22-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,20,21)/p-1/t13-,14-/m0/s1 |
InChI 键 |
PVLIINNDDQXEJT-KBPBESRZSA-M |
手性 SMILES |
CC(C)(C)OC(=O)CN1C[C@H](C[C@H]1C(=O)[O-])OC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)CN1CC(CC1C(=O)[O-])OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


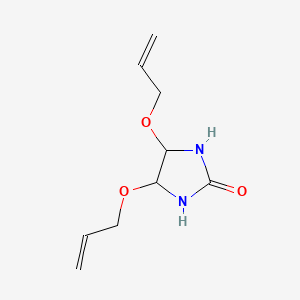
![(3aS,7R,7aS)-5-amino-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyridin-4-one](/img/structure/B13790106.png)
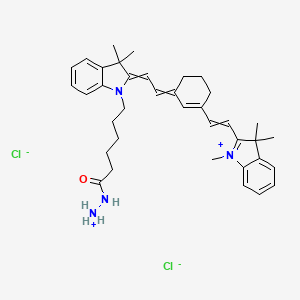
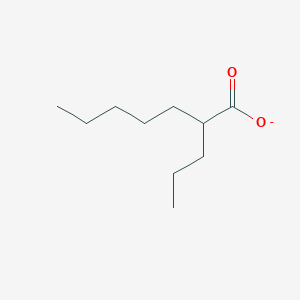
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
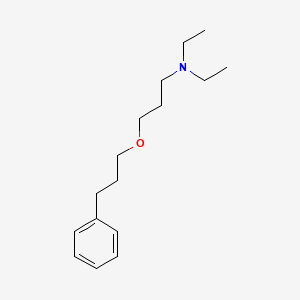
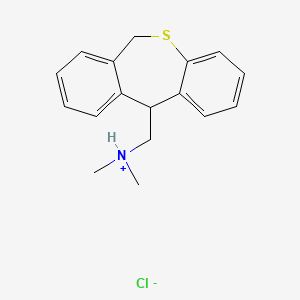
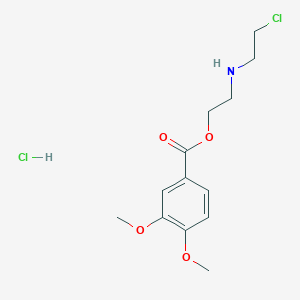
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
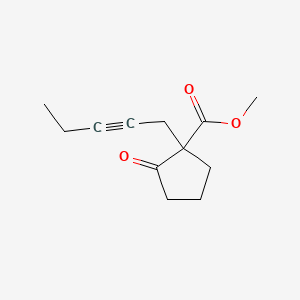
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
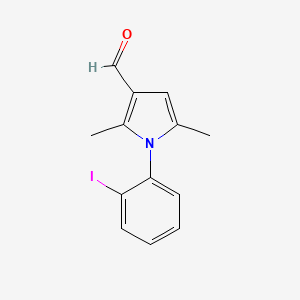
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
